molecular formula C15H11N3O3 B4924879 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate

4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate

Cat. No. B4924879
M. Wt: 281.27 g/mol
InChI Key: BMVFFPXTCNVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate, also known as POPOP, is a fluorescent dye used extensively in scientific research. It is a member of the oxadiazole family and has a molecular formula of C16H11N3O3. POPOP is primarily used as a fluorescence enhancer in biological and chemical assays due to its high quantum yield and photostability.

Mechanism of Action

4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate make it an excellent fluorescence enhancer. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate absorbs light at a wavelength of 346 nm and emits light at a wavelength of 420 nm.
Biochemical and physiological effects:
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments include its high quantum yield, photostability, and compatibility with various assay formats. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also easy to use and can be added directly to assay solutions. The limitations of using 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments include its sensitivity to pH and temperature changes. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also sensitive to light and should be stored in a dark place.

Future Directions

There are several future directions for the use of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in scientific research. One direction is the development of new assay formats that incorporate 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Another direction is the optimization of the synthesis method to increase the yield and purity of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Additionally, the use of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in vivo imaging and drug delivery systems is an area of active research. Overall, 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is a versatile and valuable tool in scientific research with many potential applications.

Synthesis Methods

4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate can be synthesized using a multistep reaction process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-chloropyridine. The second step involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine. The third step involves the reaction of 3-hydrazinopyridine with ethyl 4-bromo-2-oxobutanoate to form 4-(3-pyridyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 4-(3-pyridyl)-1,2,4-oxadiazol-5-amine with acetic anhydride to form 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate.

Scientific Research Applications

4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is widely used in scientific research as a fluorescence enhancer in biological and chemical assays. It is used to detect and measure the presence of various molecules, including proteins, nucleic acids, and small molecules. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also used in flow cytometry, confocal microscopy, and fluorescence microscopy.

properties

IUPAC Name

[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10(19)20-13-6-4-11(5-7-13)15-17-14(18-21-15)12-3-2-8-16-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVFFPXTCNVJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate

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